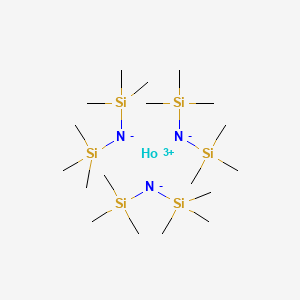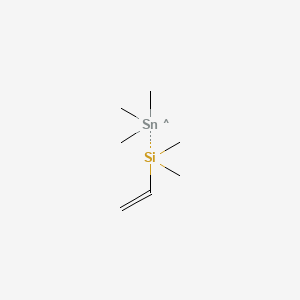
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate
Descripción general
Descripción
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate, abbreviated as 3D2TDP, is a fatty acid ester synthesized in the laboratory. It is mainly used as an intermediate in the synthesis of surfactants and other chemical compounds. 3D2TDP has been studied extensively in recent years due to its potential applications in various fields, including scientific research, medical treatments, and industrial products.
Aplicaciones Científicas De Investigación
Enhanced Production in Fed-Batch Fermentation
Research by Zhang et al. (2017) explored the use of aliphatic acids like tetradecanoic acid in enhancing isopropanol and butanol production in fed-batch fermentation. This study demonstrated that mixtures of tetradecanoic acid and oleyl alcohol can significantly improve fermentation outcomes (Zhang et al., 2017).
Solubility Studies in Supercritical CO2
Garlapati and Madras (2008) investigated the solubility of tetradecanoic acid in supercritical carbon dioxide. Their research provides insights into the solubility behaviors of similar fatty acids under varying conditions (Garlapati & Madras, 2008).
Peroxygenase-Catalyzed Terminal Oxygenation
A study by Olmedo et al. (2016) revealed that a fungal peroxidase can catalyze the hydroxylation of n-alkanes, including dodecanoic and tetradecanoic acids. This enzymatic reaction leads to the production of various carboxylic acids, which has implications for organic chemistry and bioengineering (Olmedo et al., 2016).
Lipid Composition in Bacteria
Wolny et al. (2010) analyzed the lipid composition of Desulfovibrio desulfuricans, which includes components like tetradecanoic acid. This research helps in understanding the biochemical structure of bacterial lipids and their potential applications (Wolny et al., 2010).
Ion Flotation Using Carboxylate Soaps
The study by Evans et al. (1995) on the adsorption of carboxylate acids, including tetradecanoic acid, provides insights into their role as collectors in ion flotation. This research is significant for understanding the interfacial behavior of these acids in industrial processes (Evans et al., 1995).
Analysis of Impurities in Isopropyl Myristate
Research conducted by Klaffenbach and Kronenfeld (1997) on the impurities in isopropyl myristate, an ester of tetradecanoic acid, sheds light on the chemical analysis and quality control of such compounds (Klaffenbach & Kronenfeld, 1997).
Propiedades
IUPAC Name |
(3-dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-26-23-18-15-12-9-6-3)49-43(46)37-34-31-28-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBCBXMLXHJYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H82O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Dodecanoyloxy-2-tetradecanoyloxypropyl) tetradecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)
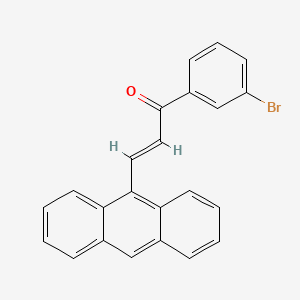
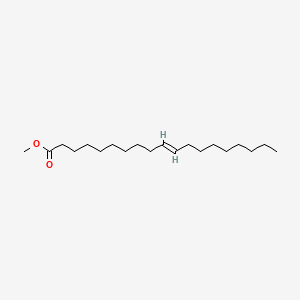
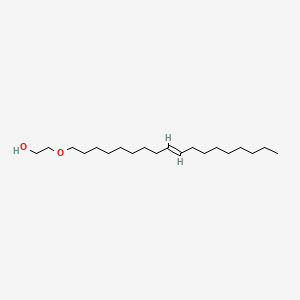
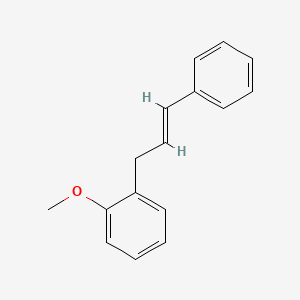
![3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637941.png)

![1-[4-(Dimethylamino)phenyl]-6-phenylhexatriene](/img/structure/B1637963.png)
